4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide is a chemical compound with a unique structure that includes a formylphenoxy group and a trimethylbutan-1-aminium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide typically involves the reaction of 4-hydroxybenzaldehyde with an alkyl bromide under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzaldehyde is replaced by the alkyl group from the alkyl bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Carboxyphenoxy)-N,N,N-trimethylbutan-1-aminium bromide.
Reduction: 4-(4-Hydroxyphenoxy)-N,N,N-trimethylbutan-1-aminium bromide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The trimethylbutan-1-aminium group can interact with negatively charged sites, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Formylphenoxy)benzaldehyde: Shares the formylphenoxy group but lacks the trimethylbutan-1-aminium group.
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine: Contains multiple formylphenoxy groups and a triazine core.
Hexakis(4-formylphenoxy)cyclotriphosphazene: Features a cyclotriphosphazene core with multiple formylphenoxy groups.
Uniqueness
4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide is unique due to its combination of a formylphenoxy group and a trimethylbutan-1-aminium group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
72617-53-9 |
---|---|
Molekularformel |
C14H22BrNO2 |
Molekulargewicht |
316.23 g/mol |
IUPAC-Name |
4-(4-formylphenoxy)butyl-trimethylazanium;bromide |
InChI |
InChI=1S/C14H22NO2.BrH/c1-15(2,3)10-4-5-11-17-14-8-6-13(12-16)7-9-14;/h6-9,12H,4-5,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MDQVNNAMTYLHGF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCCCOC1=CC=C(C=C1)C=O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.